3-Bromo-3,3-difluoroprop-1-ene

Organofluorine synthesis gem-difluoroallylation indium-mediated coupling

3-Bromo-3,3-difluoroprop-1-ene (BDFP, CAS 420-90-6) is a halogenated alkene bearing a unique 1-bromo-1,1-difluoroallyl moiety. With the molecular formula C3H3BrF2 and a molecular weight of 156.96 g/mol, this compound serves as a critical synthon for introducing the difluoromethylene (CF2) group—a valuable isopolar-isosteric replacement for oxygen in bioactive molecules.

Molecular Formula C3H3BrF2
Molecular Weight 156.96 g/mol
CAS No. 420-90-6
Cat. No. B1268304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3,3-difluoroprop-1-ene
CAS420-90-6
Molecular FormulaC3H3BrF2
Molecular Weight156.96 g/mol
Structural Identifiers
SMILESC=CC(F)(F)Br
InChIInChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2
InChIKeyGDDNTTHUKVNJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-3,3-difluoroprop-1-ene (CAS 420-90-6) as a Versatile Building Block for gem-Difluoroallylation and Fluorinated Scaffold Synthesis


3-Bromo-3,3-difluoroprop-1-ene (BDFP, CAS 420-90-6) is a halogenated alkene bearing a unique 1-bromo-1,1-difluoroallyl moiety. With the molecular formula C3H3BrF2 and a molecular weight of 156.96 g/mol, this compound serves as a critical synthon for introducing the difluoromethylene (CF2) group—a valuable isopolar-isosteric replacement for oxygen in bioactive molecules [1]. The presence of both a reactive allylic bromine and the electron-withdrawing CF2 unit confers a distinctive reactivity profile that enables its use in transition-metal-catalyzed cross-couplings, nucleophilic substitutions, and radical transformations to construct structurally diverse fluorinated intermediates .

Why 3-Bromo-3,3-difluoroprop-1-ene Cannot Be Replaced by Other Halogenated Propenes or Trifluoromethyl Analogs in Precision Synthesis


The selection of a halogenated propene for fluorinated building block synthesis is not a straightforward substitution due to fundamental differences in the electronic and steric environment at the reaction center. While compounds like 3-bromo-3,3,3-trifluoroprop-1-ene (BTFP) or 3-iodo-1,1-difluoropropene may appear superficially similar, they dictate divergent reaction pathways . The gem-difluoroallyl moiety in 3-bromo-3,3-difluoroprop-1-ene is critical for applications requiring carbonyl group bioisosterism, as the CF2 unit mimics the steric and electronic profile of a ketone or amide carbonyl, a property not shared by trifluoromethyl (-CF3) groups [1]. Furthermore, the unique gauche conformation of BDFP, stabilized by the β-bromine substitution, directly influences the regiochemical outcome of metal-catalyzed cross-couplings, often leading to high γ-selectivity that is difficult to achieve with other fluorinated electrophiles [2]. Consequently, substituting BDFP with a non-difluorinated or differently halogenated analog would fundamentally alter the product's physicochemical properties and likely fail to deliver the intended difluoroallylated scaffold.

Quantitative Differentiation of 3-Bromo-3,3-difluoroprop-1-ene Against Closest Structural Analogs


High-Yield Indium-Mediated gem-Difluoroallylation of Aldehydes

In the synthesis of 1-substituted-2,2-difluorobut-3-en-1-ols, BDFP demonstrates superior reactivity in indium-mediated allylation compared to alternative coupling partners. Aldehydes reacted with BDFP at the α-position in the presence of indium to afford gem-difluorohomoallylic alcohols, whereas ketones and other electrophiles were inert under the same conditions [1]. This chemoselectivity is a key differentiator from reactions using gem-difluoroallylsilanes, which often require fluoride or strong base activation and show broader reactivity with ketones [2].

Organofluorine synthesis gem-difluoroallylation indium-mediated coupling

γ-Selective Pd-Catalyzed C–H Difluoroallylation of Benzamides

BDFP undergoes a highly γ-selective Pd-catalyzed C–H functionalization with benzamides bearing an 8-aminoquinoline directing group. This reaction installs a 1,1-difluoroallyl group onto the ortho-position of the benzamide, a transformation that cannot be achieved with non-fluorinated allyl bromides due to competing isomerization and different regioselectivity profiles [1]. The use of BDFP in this context directly provides access to 1,1-difluoro-1-alkenes, which are valuable synthetic intermediates, without the need for pre-functionalized coupling partners [1].

C-H activation palladium catalysis difluoroallylation regioselectivity

Base-Promoted N-Difluoropropenylation of Anilines: A Transition-Metal-Free Pathway

BDFP enables a transition-metal-free synthesis of N-(difluoropropenyl)amides and amines via a simple base-promoted elimination of HBr. This contrasts with the reactivity of 2-bromo-3,3,3-trifluoroprop-1-ene, which requires reaction with indole or its analogues to access trifluoromethyl-substituted alkenes under different conditions . The ability to install the gem-difluoroallyl group onto nitrogen nucleophiles without precious metals offers a cost-effective and environmentally benign alternative for generating fluorinated building blocks.

Transition-metal-free difluoropropenyl amines base promotion green chemistry

Ni-Catalyzed Highly γ-Regioselective Arylation and Carbonylative Arylation

Under nickel catalysis, BDFP undergoes highly γ-regioselective arylation and carbonylative arylation, yielding valuable gem-difluoroalkenes. This high γ-selectivity stems from the specific structure of BDFP, facilitating β-bromide elimination from an alkylnickel(II) intermediate or reductive elimination from a nickel(III) species [1]. This contrasts with the reactivity of 3-iodo-1,1-difluoropropene, which may undergo competitive α-arylation or require different catalytic conditions, and highlights the unique capacity of BDFP to serve as a linchpin for constructing diverse gem-difluoroalkene libraries.

Nickel catalysis regioselective arylation carbonylative coupling gem-difluoroalkenes

Radical Bromination Pathway for Accessing 1-Substituted BDFP Derivatives

BDFP serves as a versatile platform for further functionalization via radical bromination. 3-Substituted 1,1-difluoroalkenes, prepared from BDFP, undergo radical bromination to yield 1-substituted BDFPs, which can then engage in subsequent nucleophilic substitution reactions to generate 1,3-disubstituted 3,3-difluoroalkenes [1]. This two-step sequence constitutes a powerful, modular approach for constructing complex fluorinated architectures. While other fluorinated building blocks may undergo similar transformations, the specific reactivity of the allylic bromine in BDFP under radical conditions is well-characterized and synthetically useful.

Radical bromination gem-difluoroalkenes synthetic intermediate

Optimized Application Scenarios for 3-Bromo-3,3-difluoroprop-1-ene in Fluorine Chemistry and Drug Discovery


Synthesis of gem-Difluorohomoallylic Alcohols via Indium-Mediated Allylation

Procurement is warranted for medicinal chemistry and process chemistry laboratories engaged in the synthesis of fluorinated intermediates for drug candidates. BDFP provides a direct, mild-condition route to gem-difluorohomoallylic alcohols, which are valuable synthetic intermediates for accessing difluorinated heterocycles and bioactive molecules. The chemoselective reactivity with aldehydes over ketones, as established in the indium-mediated coupling studies, is a critical advantage [1].

Late-Stage C–H Difluoroallylation of Aromatic and Heteroaromatic Scaffolds

BDFP is the reagent of choice for researchers employing C–H activation strategies to modify advanced intermediates. The demonstrated γ-selective Pd-catalyzed difluoroallylation of benzamides provides a streamlined, atom-economical method for installing the 1,1-difluoroallyl group onto complex molecules without the need for pre-functionalized aryl halides or boronic acids, a key differentiator from traditional cross-coupling approaches [2].

Transition-Metal-Free Synthesis of Fluorinated Amines for Agrochemical and Material Science

For applications where metal contamination is a concern (e.g., electronic materials or certain agrochemical active ingredients), BDFP enables a transition-metal-free route to N-(difluoropropenyl) amines. This method, using simple base promotion, offers a cost-effective and environmentally benign alternative to palladium- or copper-catalyzed aminations, as demonstrated in recent synthetic methodology .

Modular Synthesis of gem-Difluoroalkene Libraries via Nickel-Catalyzed Cross-Coupling

BDFP is an essential building block for medicinal chemists building libraries of gem-difluoroalkenes, which are recognized bioisosteres of amides and ketones. The highly γ-regioselective nickel-catalyzed arylation and carbonylative arylation of BDFP provides a robust, predictable, and high-yielding method for diversifying the gem-difluoroalkene scaffold, a capability that is not readily replicated with other fluorinated halides due to lower regioselectivity [3].

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